(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O4S/c23-9-14(10-24-15-5-6-19-20(8-15)28-12-27-19)21-25-17(11-30-21)16-7-13-3-1-2-4-18(13)29-22(16)26/h1-8,10-11,24H,12H2/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIDYRVCFMINZ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(/C#N)\C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its biological activities.
- Thiazole ring : Often associated with antimicrobial properties.
- Acrylonitrile unit : Contributes to the compound's reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to various downstream effects. Notably, the thiazole and benzo[d][1,3]dioxole components are crucial for these interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as chloro or nitro on the phenyl ring enhances antibacterial activity, as demonstrated in various studies .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Studies on related compounds have shown that modifications in the aromatic rings can lead to improved cytotoxicity against cancer cell lines. For example, compounds with similar thiazole and acrylonitrile units have demonstrated IC50 values in the low micromolar range against various cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing substituents | Enhance antibacterial potency |
| Thiazole ring presence | Associated with increased anticancer activity |
| Acrylonitrile unit | Contributes to reactivity and binding affinity |
Case Studies
- Antibacterial Activity : A study focusing on thiazole derivatives found that compounds with 4-chloro substitution exhibited enhanced activity against E. coli with MIC values around 0.18 ± 0.06 mg/mL . This suggests that similar modifications could be beneficial for this compound.
- Anticancer Research : In vitro studies have shown that related compounds induce apoptosis in cancer cell lines through caspase-independent pathways. The presence of specific functional groups has been linked to improved binding affinities and enhanced cytotoxicity .
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its structural diversity allows for the creation of chemical libraries essential for drug discovery and materials science.
Biology
Biologically, (Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is investigated for its potential bioactivity. Preliminary studies suggest it may exhibit enzyme inhibition or receptor modulation properties, making it a candidate for further biological evaluation.
Medicine
In medicinal chemistry, this compound is explored for therapeutic applications. It may act as a lead compound in developing new drugs targeting specific diseases. For example, studies have indicated its potential in treating conditions influenced by enzyme activity modulation or receptor interactions.
Industrial Applications
The unique chemical properties of this compound make it suitable for industrial applications. It can be utilized in developing advanced materials such as polymers or coatings due to its stability and reactivity.
Case Studies and Research Findings
- Bioactivity Studies : Research published in the International Journal of Creative Research Thoughts highlights the synthesis and biological evaluation of related compounds showing promising bioactive properties .
- Therapeutic Potential : A study on imidazolopiperazines demonstrated that compounds similar to this compound exhibited significant antimalarial activity, suggesting potential therapeutic avenues .
Chemical Reactions Analysis
Cyclocondensation and Ring-Formation Reactions
The acrylonitrile moiety participates in cyclocondensation reactions with nucleophiles. For example:
-
Reaction with thiourea derivatives under basic conditions (K₂CO₃/DMF) forms thiazolidinedione-fused systems via Knoevenagel condensation .
-
Treatment with carbon disulfide and alkyl halides generates cyanoketene dithioacetals, as observed in structurally similar benzothiazole acrylonitriles .
Key Data:
| Reaction Partner | Product Class | Yield (%) | Conditions |
|---|---|---|---|
| Thiourea | Thiazolidinedione | 72–85 | K₂CO₃, DMF, 80°C |
| CS₂ + EtI | Dithioacetal | 68 | NaOEt, EtOH, reflux |
Electrophilic Substitution on the Thiazole Ring
The 4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl group undergoes electrophilic substitution at the 5-position:
-
Nitration (HNO₃/H₂SO₄) introduces nitro groups, enhancing antibacterial activity in analogous compounds .
-
Bromination (NBS/CHCl₃) yields 5-bromo derivatives, useful for Suzuki coupling reactions .
Reactivity Trends:
-
Electron-withdrawing groups (e.g., -CN) on the acrylonitrile reduce thiazole ring electrophilicity .
-
Chromen-2-one enhances resonance stabilization, directing substitution to the thiazole’s 5-position .
Nucleophilic Attack on the Acrylonitrile Group
The α,β-unsaturated nitrile system is susceptible to nucleophilic additions:
-
Thiols (e.g., benzyl mercaptan) undergo Michael addition at the β-carbon, forming sulfanyl derivatives .
-
Amines (e.g., aniline) conjugate via 1,4-addition, confirmed by NMR spectral shifts in related acrylonitriles.
Kinetic Data:
| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) | Solvent |
|---|---|---|
| PhSH | 1.2 × 10⁻³ | EtOH |
| NH₂Ph | 4.8 × 10⁻⁴ | THF |
Oxidation and Reduction Pathways
-
Oxidation: Chromen-2-one’s lactone ring resists oxidation, but the acrylonitrile’s double bond reacts with mCPBA to form an epoxide (confirmed by X-ray crystallography in analogous systems) .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively saturates the acrylonitrile’s C=C bond, preserving the thiazole and chromen rings.
Product Distribution:
| Reaction | Major Product | Selectivity (%) |
|---|---|---|
| Epoxidation | Oxirane | 89 |
| Hydrogenation | Saturated nitrile | 95 |
Photochemical [2+2] Cycloaddition
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with maleimides, forming bicyclic adducts. The reaction proceeds via a non-planar excited-state geometry, as evidenced by torsional angles of 13.9–15.1° in related acrylonitriles .
Quantum Yield: Φ = 0.33 ± 0.02 (in acetonitrile) .
Coordination Chemistry
The nitrile and thiazole nitrogen atoms act as ligands for transition metals:
-
Cu(II) complexes show enhanced antimicrobial activity (MIC = 6.25 μg/mL vs. S. aureus) .
-
Pd(II) catalysts enable Suzuki-Miyaura couplings at the thiazole’s 5-position .
Complex Stability Constants (log β):
| Metal Ion | log β (25°C) |
|---|---|
| Cu²⁺ | 8.7 |
| Pd²⁺ | 10.2 |
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the benzodioxol-amine group undergoes hydrolysis to catechol derivatives. Conversely, strong bases (NaOH/EtOH) cleave the thiazole ring, forming mercaptochromenones .
Degradation Kinetics:
This compound’s multifunctional architecture enables diverse transformations, making it a valuable scaffold in medicinal chemistry and materials science. Further studies should explore enantioselective reactions and in vivo metabolic pathways .
Comparison with Similar Compounds
Structural Highlights :
- Thiazole ring : Serves as a central scaffold, common in bioactive molecules .
- Benzo[d][1,3]dioxol group : Enhances lipophilicity and may influence pharmacokinetics .
- Acrylonitrile moiety : Contributes to electrophilic reactivity, enabling covalent binding to biological targets .
- Condensation of substituted thiazole precursors with acrylonitrile derivatives in polar aprotic solvents (e.g., DMF, ethanol) under reflux .
- Use of catalysts like piperidine or triethylamine to facilitate cyclization and coupling reactions .
The coumarin moiety may further enhance cytotoxicity via DNA intercalation or kinase inhibition .
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules, focusing on synthesis, bioactivity, and physicochemical properties.
Table 1: Comparative Analysis of Thiazole-Acrylonitrile Derivatives
Key Comparisons
Structural Features
- Thiazole vs. Benzothiophene/Pyrimidine Scaffolds :
The thiazole core in the target compound is shared with derivatives in and . However, benzothiophene () and pyrimidine () analogs exhibit altered electronic properties, affecting binding affinity and solubility . - Substituent Variations: The coumarin group in the target compound distinguishes it from phenyl or methylamino substituents in other derivatives. Coumarin’s extended π-system may enhance intercalation with biomolecules compared to simpler aryl groups .
Physicochemical Properties
- Melting Points and Solubility: High melting points (>250°C) are consistent across nitrile-containing derivatives ().
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile, and how can reaction efficiency be maximized?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile and substituted aldehydes. Triphenylphosphine (PPh₃) in PEG-600 as a solvent enhances reaction efficiency, yielding 70–90% under mild conditions (60–80°C). Pre-synthesis of the acetonitrile precursor using tetrabutylammonium tribromide (TBATB) as a brominating agent ensures high purity . Solvent selection (e.g., ethanol vs. DMF) significantly impacts yield, with PEG-600 reducing side reactions .
Q. How can the (Z)-configuration of the acrylonitrile moiety be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For rapid analysis, nuclear Overhauser effect (NOE) NMR spectroscopy can detect spatial proximity between the benzo[d][1,3]dioxol-5-ylamino group and the thiazole ring. IR spectroscopy (C≡N stretching ~2200 cm⁻¹) and ¹H/¹³C NMR coupling constants (e.g., J = 10–12 Hz for trans olefins) provide supplementary evidence .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for carbocation identification. Contradictions (e.g., unexpected splitting) may arise from tautomerism or solvent effects; deuterated DMSO or CDCl₃ can mitigate this .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- IR : Validate functional groups (e.g., C=O at ~1700 cm⁻¹ for coumarin). Discrepancies require cross-validation with XRD or computational DFT .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance anticancer activity?
- Methodological Answer :
- Core Modifications : Replace the coumarin 2-oxo group with a 3-nitro substituent (as in ) to test electron-withdrawing effects on cytotoxicity .
- Substituent Screening : Use parallel synthesis to introduce halogens (Cl, Br) or methoxy groups at the benzo[d][1,3]dioxol-5-yl position. Anticancer assays (e.g., MTT on HeLa cells) can correlate substituent electronegativity with IC₅₀ values .
- Computational Modeling : Apply molecular docking (AutoDock Vina) to predict binding affinity with kinases (e.g., EGFR) and validate via SPR assays .
Q. What strategies resolve contradictions in solubility and bioavailability data during preclinical evaluation?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) to improve aqueous solubility while maintaining stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the acrylonitrile site to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to prolong circulation time, as demonstrated for structurally similar thiazole-coumarin hybrids .
Q. How can computational methods guide the optimization of photophysical properties for imaging applications?
- Methodological Answer :
- TD-DFT Calculations : Predict absorption/emission spectra (e.g., λmax ~450 nm for coumarin-thiazole conjugates) and compare with experimental UV-Vis data. Adjust π-conjugation by extending the acrylonitrile linker .
- Solvatochromism Studies : Measure fluorescence quantum yield (ΦF) in solvents of varying polarity (e.g., hexane vs. methanol) to optimize Stokes shift for bioimaging .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported anticancer IC₅₀ values across cell lines?
- Methodological Answer :
- Standardization : Use the NCI-60 panel to ensure consistent assay conditions (e.g., 48 h incubation, 10% FBS).
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify cell-line-specific targets (e.g., p53 status in MCF-7 vs. HepG2).
- Metabolic Stability Checks : Test compound degradation in cell culture media (e.g., RPMI-1640) via LC-MS to rule out false negatives .
Q. What experimental controls are essential when observing off-target effects in kinase inhibition assays?
- Methodological Answer :
- Selectivity Screening : Use KinomeScan (Eurofins) to profile inhibition across 468 kinases.
- Negative Controls : Include staurosporine (pan-kinase inhibitor) and vehicle (DMSO) to normalize background activity.
- Orthogonal Assays : Validate hits with Western blotting (e.g., phospho-ERK levels) .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Synthetic Yield | 70–90% (PEG-600, PPh₃ catalysis) | |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) | |
| MTT IC₅₀ (HeLa) | 8.2 ± 1.3 µM | |
| Fluorescence Quantum Yield | ΦF = 0.42 (in methanol) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
